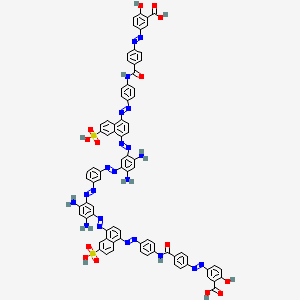
5,5'-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to produce intense and stable colors. This compound is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo diazotization and coupling reactions under controlled conditions. The product is then purified through filtration, crystallization, and drying processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.
Scientific Research Applications
5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid has several scientific research applications:
Chemistry: Used as a model compound to study azo dye synthesis and degradation mechanisms.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions alter the electronic structure of the compound, leading to changes in color. The molecular targets include aromatic rings and functional groups that interact with the azo linkages, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(o-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid
- 5,5’-(p-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid
Uniqueness
The uniqueness of 5,5’-(m-Phenylenebis(azo(4,6-diamino-m-phenylene)azo(6(or 7)-sulpho-1,4-naphthylene)azo-p-phenyleneiminocarbonyl-p-phenyleneazo))disalicylic acid lies in its specific arrangement of azo groups and aromatic rings, which confer distinct color properties and chemical reactivity. This makes it particularly valuable in applications requiring stable and intense colors.
Properties
CAS No. |
56898-94-3 |
|---|---|
Molecular Formula |
C78H56N22O14S2 |
Molecular Weight |
1589.6 g/mol |
IUPAC Name |
5-[[4-[[4-[[4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[[4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C78H56N22O14S2/c79-61-37-63(81)71(99-95-67-28-26-65(55-24-22-53(35-57(55)67)115(109,110)111)93-87-47-16-12-43(13-17-47)83-75(103)41-4-8-45(9-5-41)85-89-51-20-30-73(101)59(33-51)77(105)106)39-69(61)97-91-49-2-1-3-50(32-49)92-98-70-40-72(64(82)38-62(70)80)100-96-68-29-27-66(56-25-23-54(36-58(56)68)116(112,113)114)94-88-48-18-14-44(15-19-48)84-76(104)42-6-10-46(11-7-42)86-90-52-21-31-74(102)60(34-52)78(107)108/h1-40,101-102H,79-82H2,(H,83,103)(H,84,104)(H,105,106)(H,107,108)(H,109,110,111)(H,112,113,114) |
InChI Key |
NWZPNCOEFAJWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2N)N)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)O)S(=O)(=O)O)N=NC8=CC(=C(C=C8N)N)N=NC9=C1C=C(C=CC1=C(C=C9)N=NC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)N=NC1=CC(=C(C=C1)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















